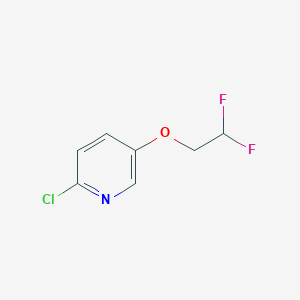

2-Chloro-5-(2,2-difluoroethoxy)pyridine

Description

Properties

IUPAC Name |

2-chloro-5-(2,2-difluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-6-2-1-5(3-11-6)12-4-7(9)10/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNBOHRGBIMMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed C–O Cross-Coupling

- Reaction Setup: The halogenated pyridine (e.g., 5-chloro-2,3-difluoropyridine) is combined with 2,2-difluoroethanol in the presence of a palladium catalyst and base.

- Conditions: The reaction is typically conducted at 60–80°C for 1–2 hours under an inert atmosphere (nitrogen or argon).

- Mechanism: The palladium catalyst undergoes oxidative addition with the aryl chloride, followed by transmetalation with the alkoxide formed from 2,2-difluoroethanol, and reductive elimination to form the aryl ether bond.

- Yield: Optimized conditions can yield up to 90–92% of the desired product.

Workup and Purification

- After completion, the reaction mixture is cooled and diluted with water and organic solvents (e.g., diethyl ether).

- The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

- Purification is typically achieved by recrystallization or column chromatography to obtain high purity (>97%).

Comparative Analysis of Preparation Routes

| Preparation Aspect | Palladium-Catalyzed C–O Cross-Coupling | Alternative Methods (e.g., Direct Halogenation) |

|---|---|---|

| Starting Material | Halogenated pyridine (e.g., 5-chloro-2,3-difluoropyridine) | Pyridine derivatives requiring multi-step functionalization |

| Reaction Type | Catalytic cross-coupling | Diazotization, Sandmeyer reactions, or direct chlorination |

| Reaction Conditions | Mild to moderate temperature (60–80°C), inert atmosphere | Often harsh acidic or oxidative conditions |

| Yield | High (up to 92%) | Variable, often lower due to multiple steps and side reactions |

| Safety and Practicality | Safer, more practical for scale-up | Diazotization steps can be hazardous and complex |

| Purity of Final Product | High (>97%) | Purity depends on subsequent purification steps |

Supporting Research Findings

- The palladium-catalyzed method benefits from the electron-withdrawing effects of chlorine and fluorine substituents, which activate the pyridine ring toward nucleophilic substitution, enhancing regioselectivity and reaction efficiency.

- Use of bases like potassium carbonate or sodium hydride is critical to generate the alkoxide nucleophile from 2,2-difluoroethanol, facilitating the cross-coupling.

- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to optimize reaction time and minimize side products.

- Analytical techniques such as NMR (both ^1H and ^19F), mass spectrometry, and HPLC-PDA confirm the structure and purity of the synthesized compound.

Example Data Table for Optimized Synthesis Conditions

| Parameter | Conditions | Observations | Yield (%) |

|---|---|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) | Efficient oxidative addition | |

| Base | K2CO3 (1.5 equiv) | Effective deprotonation | |

| Solvent | DMF | Good solubility and reaction medium | |

| Temperature | 80°C | Optimal for reaction rate | |

| Reaction Time | 75 minutes | Complete conversion | 92 |

| Purification | Column chromatography | High purity (>97%) |

Additional Notes on Related Pyridine Derivatives Preparation

- Preparation of related compounds such as 2-chloro-5-hydroxypyridine involves nucleophilic substitution of 2-chloro-5-acetoxypyridine with potassium carbonate in methanol at room temperature, yielding 96% product with mild conditions.

- These methods underscore the utility of nucleophilic aromatic substitution reactions in functionalizing halogenated pyridines under relatively mild conditions.

Chemical Reactions Analysis

2-Chloro-5-(2,2-difluoroethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(2,2-difluoroethoxy)pyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in various effects, depending on the context of its use .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The difluoropropoxy group in 2-chloro-5-(2,2-difluoropropoxy)pyridine enhances lipophilicity, which may improve membrane permeability in agrochemical formulations .

- Reactivity : Chloromethyl-substituted derivatives (e.g., 2-chloro-5-(chloromethyl)pyridine) are more reactive in nucleophilic substitutions, enabling diverse functionalization .

Pesticide Efficacy

- This compound : A key metabolite of flupyradifurone, showing systemic insecticidal activity with low bee toxicity due to selective metabolism .

- 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine : Prioritized in pesticide screening for structural similarity to thiacloprid, indicating potent insecticidal activity .

- 2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine : The oxadiazole ring enhances binding to insecticidal targets, demonstrating higher potency than ethoxy-substituted analogues .

Metabolic Stability

- Difluoroethoxy-substituted compounds exhibit slower oxidative degradation compared to non-fluorinated analogues, as seen in flupyradifurone metabolites (e.g., Flupyradifurone-SA) .

- In contrast, chloromethyl derivatives (e.g., 2-chloro-5-(chloromethyl)pyridine) are prone to hydrolysis, requiring stabilization for field applications .

Biological Activity

2-Chloro-5-(2,2-difluoroethoxy)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a chloro group and a difluoroethoxy moiety, which may contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8ClF2N

- Molecular Weight : 195.6 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and neurodegenerative disorders.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity :

- Neuroprotective Effects :

-

Anti-inflammatory Properties :

- Pyridine derivatives are often evaluated for their anti-inflammatory effects, which could be beneficial in conditions like arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Related Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Telomerase Inhibition | 6e (related derivative) | 0.8 ± 0.07 | |

| Anticancer (Gastric) | 6e | 22.28 ± 6.26 | |

| BACE1 Inhibition | Various derivatives | Not specified |

Case Studies

-

Telomerase Inhibition Study :

- A series of pyridine derivatives, including those similar to this compound, were synthesized and tested for telomerase inhibition. The most potent compound showed significant inhibition with an IC50 value of 0.8 µM against telomerase activity, indicating a promising avenue for anticancer drug development .

- Neurodegenerative Disease Research :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-5-(2,2-difluoroethoxy)pyridine, and how are reaction conditions optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chloro-5-hydroxypyridine with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Temperature control (80–100°C) and stoichiometric ratios (1:1.2 pyridine derivative:alkylating agent) are critical to minimize side reactions. Post-reaction purification via column chromatography or recrystallization ensures >90% purity. Yield optimization studies suggest that catalytic iodide (e.g., KI) enhances reactivity by facilitating the SN2 mechanism .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on multinuclear NMR spectroscopy. The -NMR spectrum typically shows a triplet for the -CF₂- group (δ ≈ -120 to -125 ppm, ≈ 240 Hz), while -NMR resolves the pyridine ring protons (e.g., H-3 at δ ≈ 8.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 208.0321). FT-IR identifies the C-F stretch (1050–1150 cm) and C-Cl stretch (550–650 cm). X-ray crystallography may resolve regiochemical ambiguities in substituted analogs .

Q. What safety protocols are recommended for handling halogenated pyridine derivatives like this compound?

- Methodological Answer : Due to its chlorinated and fluorinated substituents, the compound requires handling in a fume hood with nitrile gloves and lab coats. Acute toxicity studies on related chloropyridines indicate potential respiratory irritation (Safety Data Sheets recommend P2 respirators). Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Waste disposal must follow halogenated organic waste protocols .

Advanced Research Questions

Q. How do electronic effects of the 2,2-difluoroethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the difluoroethoxy group (-OCH₂CF₂H) deactivates the pyridine ring, reducing its participation in electrophilic substitution. However, the chlorine atom at position 2 remains reactive in Suzuki-Miyaura couplings. Computational studies (DFT) suggest that the -CF₂- group stabilizes transition states via inductive effects, enabling selective C-Cl bond activation with Pd(PPh₃)₄ catalysts. Contrastingly, competing C-O bond cleavage is observed under high-temperature conditions (>120°C) .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound across different assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific parameters (e.g., solvent polarity affecting membrane permeability). For example, analogs with logP > 2.5 show enhanced antibacterial activity in lipid-rich media but reduced efficacy in aqueous assays. Rigorous normalization to internal controls (e.g., IC₅₀ ratios against reference drugs) and orthogonal assays (e.g., SPR for target binding vs. cell-based viability) are recommended. Meta-analysis of SAR data from highlights that substituting the pyridine ring with bulkier groups (e.g., trifluoromethyl) improves selectivity for kinase inhibitors but reduces solubility .

Q. How can regioselective functionalization of this compound be achieved to avoid competing side reactions?

- Methodological Answer : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at -78°C selectively deprotonates the C-4 position, enabling introduction of electrophiles (e.g., aldehydes or iodomethane). Alternatively, transition-metal-catalyzed C-H activation (e.g., Pd(OAc)₂ with pyridine-directed ligands) targets the C-3 position. Competing chlorination at C-2 is mitigated by using bulky ligands (e.g., PCy₃) to sterically hinder undesired sites .

Q. What computational tools are effective in predicting the metabolic stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict oxidation sites via Fukui indices, identifying the difluoroethoxy group as prone to CYP450-mediated O-dealkylation. Molecular dynamics simulations (e.g., Desmond) model liver microsomal interactions, highlighting hydrolysis-resistant analogs with tert-butyl substituents. ADMET predictors like SwissADME validate these findings against experimental microsomal stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.